molecular formula C22H15FN4O3S2 B2591903 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226448-38-9

3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2591903
CAS No.: 1226448-38-9
M. Wt: 466.51
InChI Key: XYALSEQPOBKQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-fluorophenyl group at position 3 and a 1,2,4-oxadiazole moiety bearing a 4-(methylthio)phenyl group at position 1. Synthesis involves multi-step reactions, including cyclocondensation and alkylation, similar to methods described for related triazole-thione intermediates (e.g., 85% yield for 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione via thiocarbohydrazide fusion) .

Properties

CAS No.

1226448-38-9

Molecular Formula

C22H15FN4O3S2

Molecular Weight

466.51

IUPAC Name

3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3

InChI Key

XYALSEQPOBKQPJ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that have shown promising biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a complex structure that includes a thieno[3,2-d]pyrimidine core fused with an oxadiazole ring and various aromatic substituents. The presence of fluorine and methylthio groups enhances its pharmacological potential.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to the target compound can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
1,2,4-Oxadiazole DerivativesAntibacterial against S. aureus, E. coli
Thieno[3,2-d]pyrimidine DerivativesAntifungal activity

2. Anticancer Activity

The thieno[3,2-d]pyrimidine framework has been linked to anticancer activities in various studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines. For example, derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with promising results:

CompoundCell LineIC50 Value (µM)Reference
Thiazole DerivativesMCF-76.2
Pyridine-based OxadiazolesHCT-11627.3

3. Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing oxadiazole rings has been documented in various studies. For example, specific derivatives have shown efficacy in reducing inflammation in animal models using carrageenan-induced paw edema methods .

Case Study 1: Antimicrobial Efficacy

Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antibacterial properties. The study found that certain compounds exhibited MIC values comparable to standard antibiotics like gentamicin .

Case Study 2: Anticancer Properties

In a study by Paruch et al. (2020), several thieno[3,2-d]pyrimidine derivatives were synthesized and tested against human cancer cell lines. The most active compounds showed IC50 values indicating potent cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding affinities of these compounds to target proteins involved in microbial resistance and cancer progression. These studies reveal that the structural modifications significantly influence the biological activity by enhancing binding interactions with target sites .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, similar compounds have shown promise in targeting cancer pathways associated with cell proliferation and apoptosis.

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that thieno[3,2-d]pyrimidines exhibited potent activity against various cancer cell lines, suggesting that modifications to the substituents could enhance efficacy against specific types of tumors .

Antimicrobial Properties

The presence of both thienopyrimidine and oxadiazole moieties in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties.

Case Study:
In a comparative study on antimicrobial activities of thiazole and oxadiazole derivatives, it was found that certain modifications led to enhanced activity against Staphylococcus aureus and Candida albicans, indicating that the compound may also exhibit similar properties .

Neurological Applications

Compounds containing thieno[3,2-d]pyrimidine structures have been investigated for their effects on neurological disorders. The potential modulation of neurotransmitter systems could provide therapeutic avenues for conditions such as depression and anxiety.

Case Study:
Research highlighted in the Journal of Medicinal Chemistry suggested that certain thieno[3,2-d]pyrimidines could act as allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission without direct agonist activity .

Given the promising biological activities associated with this compound class, further research is warranted to explore its pharmacokinetics and toxicity profiles. Investigating structure-activity relationships (SAR) will be crucial for optimizing its therapeutic potential.

Materials Science

Exploration into the use of this compound in developing novel materials for electronic applications or as sensors could open new avenues for research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogues:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Physicochemical Properties
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(3-Fluorophenyl); 1-(4-(methylthio)phenyl-oxadiazole) 507.51 High lipophilicity (logP ~3.2); MP: 220–225°C
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Fluorobenzyl); 1-(2-chlorophenyl-oxadiazole) 468.89 Lower lipophilicity (logP ~2.8); MP: 235–240°C
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione 5-Methyl; 3-Phenyl; 6-(5-phenyl-oxadiazole) ~550 (varies) High MP (>250°C); moderate aqueous solubility
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 3-Cyclohexyl; 6-Phenyl; 1-(p-tolyl) 376.45 High crystallinity; MP: 180–185°C

Key Observations:

  • Thieno Ring Position: The target compound’s thieno[3,2-d]pyrimidine core differs from the [2,3-d] isomer in , which alters electronic distribution and binding affinity .
  • Melting Points (MP): Bulkier substituents (e.g., cyclohexyl in ) reduce MP, whereas rigid oxadiazole-linked derivatives (e.g., ) exhibit higher thermal stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of intermediates such as N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis and alkylation with chloromethyl-oxadiazole derivatives . Optimization strategies include:

  • Temperature control : Boiling in POCl₃ ensures efficient cyclization.
  • Catalyst selection : Potassium carbonate in DMF promotes alkylation of the thieno[3,2-d]pyrimidine core .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating crystalline intermediates .

Q. How can the antimicrobial activity of this compound be systematically evaluated?

  • Methodological Answer : Use standardized protocols such as:

  • Agar diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli), with metronidazole and streptomycin as positive controls .
  • MIC determination : Employ broth microdilution methods (CLSI guidelines) to quantify minimum inhibitory concentrations.
  • Structure-activity relationship (SAR) : Compare activity with analogues lacking the 4-(methylthio)phenyl or fluorophenyl substituents to identify critical pharmacophores .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported antimicrobial efficacy across structurally similar derivatives?

  • Methodological Answer :

  • Comparative SAR analysis : Systematically vary substituents (e.g., methylthio vs. methoxy groups) and assess impacts on bioactivity. For example, replacing the 4-(methylthio)phenyl group with a 4-methoxyphenyl moiety may reduce lipophilicity and alter membrane penetration .
  • Mechanistic studies : Use fluorescence-based assays to evaluate bacterial membrane disruption or inhibition of essential enzymes (e.g., DNA gyrase) .
  • Statistical validation : Apply multivariate analysis to account for variables like bacterial strain variability or experimental conditions .

Q. How can advanced spectroscopic techniques (e.g., NMR, LC-MS) be applied to characterize this compound and its synthetic intermediates?

  • Methodological Answer :

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the thieno[3,2-d]pyrimidine core. Key signals include:
  • Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and oxadiazole groups).
  • Thieno[3,2-d]pyrimidine carbonyl carbons (δ 160–165 ppm) .
  • LC-MS : Monitor reaction progress using ESI-MS for intermediates (e.g., [M+H]+^+ peaks). High-resolution MS ensures molecular formula validation .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What computational methods are suitable for predicting the binding affinity of this compound to microbial targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Focus on the oxadiazole and fluorophenyl moieties as potential binding motifs .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent.
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energies and prioritize derivatives for synthesis .

Data Contradiction & Validation

Q. How can discrepancies in reported cytotoxicity data for thieno[3,2-d]pyrimidine derivatives be addressed?

  • Methodological Answer :

  • Standardized assays : Use identical cell lines (e.g., HEK-293) and protocols (e.g., MTT assays) for cross-study comparisons.
  • Dose-response curves : Calculate IC50_{50} values under consistent conditions (e.g., 48-hour exposure).
  • Meta-analysis : Aggregate data from multiple studies to identify trends, such as increased toxicity with electron-withdrawing substituents (e.g., fluorine) .

Experimental Design

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Murine infection models : Test efficacy in systemic S. aureus infections with survival endpoints.
  • Pharmacokinetics : Measure plasma half-life and tissue distribution using radiolabeled compounds (e.g., 14C^{14}C-labeled derivatives).
  • Toxicity profiling : Monitor liver/kidney function markers (ALT, creatinine) in treated animals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.